REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:22]=[CH:21][C:6]2[N:7]=[C:8]([N:10]=[N:11][C:12]3[CH:17]=[CH:16][C:15]([N:18]([CH3:20])[CH3:19])=[CH:14][CH:13]=3)[S:9][C:5]=2[CH:4]=1.[S:23]([O:28]C)([O:26][CH3:27])(=[O:25])=[O:24]>ClC1C=CC=CC=1>[CH3:27][O:26][S:23]([O-:28])(=[O:25])=[O:24].[CH3:20][N:18]([CH3:19])[C:15]1[CH:14]=[CH:13][C:12]([N:11]=[N:10][C:8]2[S:9][C:5]3[CH:4]=[C:3]([O:2][CH3:1])[CH:22]=[CH:21][C:6]=3[N+:7]=2[CH3:27])=[CH:17][CH:16]=1 |f:3.4|
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Name
|
|
Quantity
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0.75 g
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Type
|
reactant
|
Smiles
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COC1=CC2=C(N=C(S2)N=NC2=CC=C(C=C2)N(C)C)C=C1
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Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
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S(=O)(=O)(OC)OC
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Name
|
|
Quantity
|
15 mL
|
Type
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solvent
|
Smiles
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ClC1=CC=CC=C1
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The solution was cooled
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Type
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CUSTOM
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Details
|
solid formed
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Type
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FILTRATION
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Details
|
The mixture was filtered
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Type
|
WASH
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Details
|
the solid was washed with diethyl ether
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Type
|
CUSTOM
|
Details
|
recrystallized from ethanol
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Name
|
|
Type
|
product
|
Smiles
|
COS(=O)(=O)[O-].CN(C1=CC=C(C=C1)N=NC=1SC2=C([N+]1C)C=CC(=C2)OC)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |